1-(4-Nitrobenzyl)-1H-pyrazol-4-ol
Overview
Description
1-(4-Nitrobenzyl)-1H-pyrazol-4-ol is an organic compound characterized by the presence of a nitrobenzyl group attached to a pyrazol-4-ol moiety
Preparation Methods
The synthesis of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol typically involves the reaction of 4-nitrobenzyl bromide with pyrazol-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromide by the pyrazol-4-ol. The reaction is typically conducted in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
1-(4-Nitrobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzyl position.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
1-(4-Nitrobenzyl)-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazol-4-ol moiety can also participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
1-(4-Nitrobenzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
4-Nitrobenzyl-4-aminopyridinium tetrachlorocuprate(II): This compound also contains a nitrobenzyl group and has been studied for its antibacterial activity and optical properties.
4-Nitrobenzyl pyridine: Used in spectroscopic methods for detecting phosgene and testing alkylating agents.
4-Nitrobenzyl thiol: Utilized in the synthesis of hydrogen sulfide donors and studied for its redox properties.
The uniqueness of this compound lies in its combination of the nitrobenzyl and pyrazol-4-ol moieties, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10-5-11-12(7-10)6-8-1-3-9(4-2-8)13(15)16/h1-5,7,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLVQDGFYUJDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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